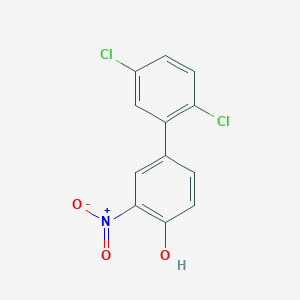
4-(2,5-Dichlorophenyl)-2-nitrophenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,5-Dichlorophenyl)-2-nitrophenol, 95% (4-DCPN) is a nitrophenolic compound with a wide range of applications in scientific research. It is a useful tool for studying the effects of nitro-aromatic compounds on biochemical and physiological processes. 4-DCPN is also used in the synthesis of various pharmaceuticals and in the manufacture of pesticides and other chemicals.
Aplicaciones Científicas De Investigación
4-(2,5-Dichlorophenyl)-2-nitrophenol, 95% is widely used in scientific research due to its unique properties. It has been used to study the effects of nitro-aromatic compounds on biochemical and physiological processes. It has also been used to study the effects of nitro-aromatic compounds on gene expression and the regulation of gene expression. Additionally, 4-(2,5-Dichlorophenyl)-2-nitrophenol, 95% has been used in the synthesis of various pharmaceuticals and in the manufacture of pesticides and other chemicals.
Mecanismo De Acción
The mechanism of action of 4-(2,5-Dichlorophenyl)-2-nitrophenol, 95% is not fully understood. However, it is believed that the nitro group of 4-(2,5-Dichlorophenyl)-2-nitrophenol, 95% is responsible for its biological activity. The nitro group can be reduced to a nitroso group, which can then react with proteins and nucleic acids, resulting in changes in gene expression and other biochemical processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2,5-Dichlorophenyl)-2-nitrophenol, 95% are still being studied. However, it is known that 4-(2,5-Dichlorophenyl)-2-nitrophenol, 95% can interact with proteins and nucleic acids, resulting in changes in gene expression and other biochemical processes. Additionally, 4-(2,5-Dichlorophenyl)-2-nitrophenol, 95% has been shown to have anti-inflammatory and antioxidant activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(2,5-Dichlorophenyl)-2-nitrophenol, 95% has several advantages for use in laboratory experiments. It is easy to synthesize and is relatively inexpensive. Additionally, it is stable and can be stored for long periods of time without significant degradation. However, 4-(2,5-Dichlorophenyl)-2-nitrophenol, 95% can be toxic and should be handled with caution.
Direcciones Futuras
There are several potential future directions for the use of 4-(2,5-Dichlorophenyl)-2-nitrophenol, 95% in scientific research. For example, it could be used to study the effects of nitro-aromatic compounds on gene expression and the regulation of gene expression. Additionally, it could be used to study the effects of nitro-aromatic compounds on other biochemical and physiological processes. Furthermore, 4-(2,5-Dichlorophenyl)-2-nitrophenol, 95% could be used in the synthesis of various pharmaceuticals and in the manufacture of pesticides and other chemicals. Finally, 4-(2,5-Dichlorophenyl)-2-nitrophenol, 95% could be used to develop new methods for detecting and quantifying nitro-aromatic compounds in the environment.
Métodos De Síntesis
4-(2,5-Dichlorophenyl)-2-nitrophenol, 95% is synthesized via a three-step process. First, 2,5-dichlorophenol is treated with anhydrous sodium nitrite to produce 2,5-dichloro-4-nitrophenol. This intermediate is then reacted with sodium hydroxide to form 4-(2,5-Dichlorophenyl)-2-nitrophenol, 95%. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and is typically conducted at temperatures between 40-50°C.
Propiedades
IUPAC Name |
4-(2,5-dichlorophenyl)-2-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2NO3/c13-8-2-3-10(14)9(6-8)7-1-4-12(16)11(5-7)15(17)18/h1-6,16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBBCRWXOACKRPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=CC(=C2)Cl)Cl)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00686308 |
Source


|
| Record name | 2',5'-Dichloro-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-Dichlorophenyl)-2-nitrophenol | |
CAS RN |
1261897-49-7 |
Source


|
| Record name | 2',5'-Dichloro-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

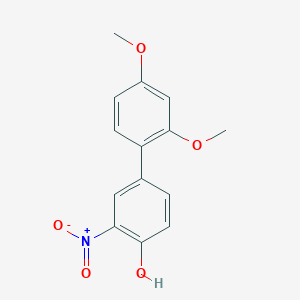


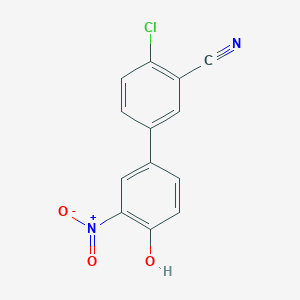
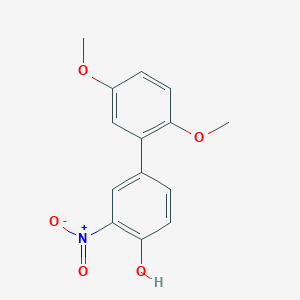




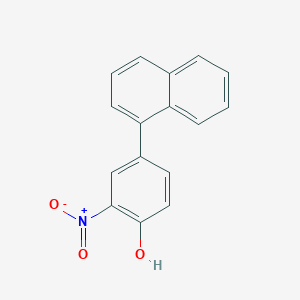

![4-[5-(Methoxycarbonyl)thiophen-3-yl]-2-nitrophenol, 95%](/img/structure/B6382893.png)
![4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-nitrophenol, 95%](/img/structure/B6382905.png)
